molecular formula C24H19FN4O2S2 B2614544 4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-72-2

4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2614544
CAS RN: 392297-72-2
M. Wt: 478.56
InChI Key: NZZGTVHPQMEHKL-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .

Scientific Research Applications

Green Synthesis Approaches

Research into the synthesis of related benzamides and thiadiazole derivatives emphasizes green chemistry principles. For instance, the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water showcases an environmentally friendly method for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, which are structurally related to the compound , with nearly quantitative yields (Horishny & Matiychuk, 2020).

Synthetic Strategies and Complex Formation

Studies on thiadiazolobenzamide derivatives have demonstrated sophisticated synthetic strategies that yield compounds with potential for further chemical modification. For example, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to Ni and Pd complexes, indicates the versatility of these compounds in forming complexes with metals, which could be explored for various scientific applications (Adhami et al., 2012).

Potential for Biological Activity

Investigations into related compounds have also shown potential biological activity. For instance, the synthesis and antimicrobial screening of fluoro substituted sulphonamide benzothiazole derivatives indicate that these compounds could have applications in antimicrobial research (Jagtap et al., 2010). Similarly, derivatives of 1,3,4-oxadiazole-2-thiones have been synthesized and characterized, showing antibacterial and antioxidant activities, which suggests potential applications in medicinal chemistry and pharmaceutical research (Karanth et al., 2019).

Carbonic Anhydrase Inhibition

Another study presents halogenosulfanilamide and halogenophenylaminobenzolamide derivatives as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This indicates a possible research avenue into the exploration of structurally similar compounds for their inhibitory effects on specific enzymes, which could have implications in cancer research and therapy (Ilies et al., 2003).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication. This allows them to inhibit replication of both bacterial and cancer cells .

properties

IUPAC Name

4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2S2/c25-19-10-12-20(13-11-19)26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-8-6-17(7-9-18)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZGTVHPQMEHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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